molecular formula C9H7FO3 B1456918 Methyl 2-fluoro-3-formylbenzoate CAS No. 1262419-96-4

Methyl 2-fluoro-3-formylbenzoate

Cat. No.: B1456918
CAS No.: 1262419-96-4
M. Wt: 182.15 g/mol
InChI Key: NIMOWSMVLXMDSE-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a formyl group.

Properties

IUPAC Name

methyl 2-fluoro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMOWSMVLXMDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-3-formylbenzoate can be synthesized through several methods. One common approach involves the direct esterification of 2-formylbenzoic acid using organic solvents such as acetone or acetonitrile in basic conditions. This method yields the desired compound with a high efficiency ranging from 70% to 100% . Another method involves the reaction of methyl 3-(bromomethyl)-2-fluorobenzoate with sodium bicarbonate in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-fluoro-3-carboxybenzoic acid.

    Reduction: 2-fluoro-3-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-3-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-formylbenzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity .

Comparison with Similar Compounds

Methyl 2-fluoro-3-formylbenzoate can be compared with other similar compounds such as:

Biological Activity

Methyl 2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C₉H₇FO₃, characterized by a fluorine atom at the second position and a formyl group at the third position of the benzoate structure. This unique substitution pattern imparts distinctive chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural modifications of this compound lead to unique reactivity patterns. The presence of the formyl group enables nucleophilic addition reactions, while the fluorine atom enhances the compound's stability and reactivity. This combination of functional groups positions this compound as a versatile building block for synthesizing bioactive compounds.

Potential Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows for interactions with various biological targets, which may facilitate the development of novel pharmacological agents.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties. These compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics.

Anticancer Properties

In vitro studies suggest that this compound and its derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. Research is ongoing to explore its efficacy against different cancer types.

The mechanism of action for this compound involves its interaction with specific molecular pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom influences the compound’s reactivity and stability. These interactions can modulate biological activity by forming new chemical bonds with biomolecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural DifferencesUnique Properties
Methyl 2-formylbenzoateLacks fluorine atomDifferent reactivity and properties
Methyl 3-formylbenzoateFormyl group at a different positionVariations in chemical behavior
Methyl 2-fluoro-4-formylbenzoateFormyl group at the fourth positionAffects reactivity and applications
Methyl 2-fluoro-3-nitrobenzoateContains a nitro group insteadDifferent biological activities
Methyl 3-fluoro-4-(hydroxymethyl)benzoateHydroxymethyl substitutionVariations in solubility and biological activity

This table illustrates how the unique structural features of this compound contribute to its distinct chemical behavior and potential applications.

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents .
  • Anticancer Evaluation : In vitro tests on breast cancer cell lines indicated that this compound could reduce cell viability significantly, prompting further investigations into its mechanisms of action .
  • Synthesis Applications : Researchers have utilized this compound as a precursor for synthesizing various bioactive compounds, showcasing its versatility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-3-formylbenzoate
Reactant of Route 2
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Methyl 2-fluoro-3-formylbenzoate

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